4-tert-Butyl-2,6-dimethylpiperidine hydrochloride
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Overview
Description
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is a chemical compound with the molecular formula C11H24ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 2,6-dimethylpiperidine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of piperidine-based drugs.
Industry: It is employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,6-dimethylpiperidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through binding to active sites or allosteric sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylpyridine: Another piperidine derivative with similar steric hindrance properties.
4-tert-Butyl-2,6-dimethylphenylmethylidene imidazolidine hydrochloride: A structurally related compound with different functional groups
Uniqueness
4-tert-Butyl-2,6-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in selective organic transformations and as a precursor in the synthesis of specialized compounds .
Properties
Molecular Formula |
C11H24ClN |
---|---|
Molecular Weight |
205.77 g/mol |
IUPAC Name |
4-tert-butyl-2,6-dimethylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-8-6-10(11(3,4)5)7-9(2)12-8;/h8-10,12H,6-7H2,1-5H3;1H |
InChI Key |
PAOMDOCSDKCOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C(C)(C)C.Cl |
Origin of Product |
United States |
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